Dihydrojasmonic acid

概要

説明

Dihydrojasmonic acid is a plant growth regulator . It inhibits lettuce seed germination and reduces the radicle length of germinated seedlings when used at 10 mM .

Synthesis Analysis

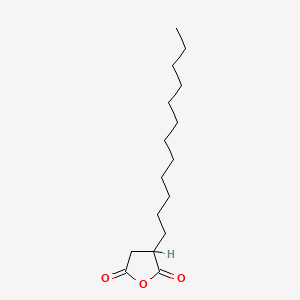

The biosynthetic pathway of Jasmonic acid (JA), a related compound to Dihydrojasmonic acid, from α-linolenic acid (α-LeA) esterified in chloroplast membranes was established in the 1980s . Initially, a sequence of a LOX, a hydroperoxide cyclase, a reductase, and ß-oxidation of the carboxylic acid side chain was proposed . Several members belonging to different families of JA biosynthesis genes (PLA1, LOX, AOS, AOC, OPR, ACX, and JAR1) showed differential expression exclusively in one nutrient deficiency or in multiple nutrient deficiencies .Molecular Structure Analysis

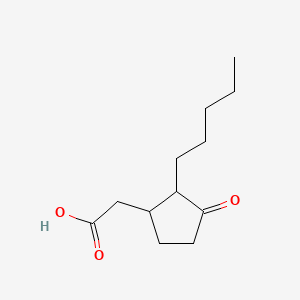

The molecular formula of Dihydrojasmonic acid is C12H20O3 . The average mass is 212.285 Da and the monoisotopic mass is 212.141251 Da .Physical And Chemical Properties Analysis

Dihydrojasmonic acid has a density of 1.038±0.06 g/cm3 . Its boiling point is predicted to be 361.9±15.0 °C . It is soluble in chloroform .科学的研究の応用

Plant Growth Regulation and Metabolism

Dihydrojasmonic acid (DJA) plays a significant role in plant growth regulation. A study on barley shoots demonstrated that DJA undergoes biotransformation into major metabolites like 9,10-dihydro-11ξ-hydroxyjasmonic acid and its O(11)-β-d-glucopyranoside, suggesting its involvement in plant growth processes (Meyer et al., 1989).

Role in Secondary Metabolite Induction

Research has shown that pentacyclic oxylipins derived from linoleic acid, such as DJA, have varying activities in inducing secondary metabolites across different plant species. This underlines the compound's potential in influencing plant biochemical pathways (Gundlach & Zenk, 1998).

Synthesis and Industrial Applications

Dihydrojasmone, closely related to DJA, is an important compound in the perfume industry. Its synthesis from levulinic acid and further applications highlight its industrial relevance (Allain, 1969). Additionally, a simple method for synthesizing dihydrojasmone from n-octanol has been developed, showcasing the versatility of DJA and its derivatives in aroma chemical production (Zope et al., 2007).

Impact on Phytochemical Production

Prohydrojasmon (PDJ), a synthetic derivative of DJA, has been studied for its effects on phytochemical production in plants. In red leaf lettuce, PDJ treatments significantly enhanced the accumulation of phenolic compounds, implying its utility in augmenting phytochemical contents in crops (Takahashi et al., 2021).

Agricultural Applications

The use of PDJ in agriculture has been explored for its potential in pest control and plant defense mechanisms. For instance, PDJ application in Japanese radish fields resulted in lower numbers of infesting herbivores and changes in plant biomass, demonstrating its practical applications in sustainable agriculture (Yoshida et al., 2021).

Influence on Transpiration and Plant Stress Responses

Studies have revealed that PDJ can influence transpiration in plants and induce stress responses. In rice, PDJ was shown to inhibit transpiration effectively, offering insights into its use for managing water loss and stress in crops [(Morino et al., 2021)]((Morino et al., 2021).

Enhancement of Fruit Quality

Pre-harvest application of PDJ has been found to enhance the red color and quality of mango fruits. This research indicates the potential of DJA derivatives in improving fruit appearance and quality, which is crucial for agricultural marketing and consumer appeal (Kumar et al., 2020).

将来の方向性

Jasmonic acid has emerged as a central player in plant defense against biotic stress and in alleviating multiple abiotic stressors in plants, such as drought, salinity, vernalization, and heavy metal exposure . Future research may focus on the role of Jasmonic acid and its derivatives, including Dihydrojasmonic acid, in plant stress responses .

特性

IUPAC Name |

2-(3-oxo-2-pentylcyclopentyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEYTAGBXNEUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883989 | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrojasmonic acid | |

CAS RN |

3572-64-3, 98674-52-3 | |

| Record name | (±)-9,10-Dihydrojasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2-pentylcyclopentaneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydrojasmonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

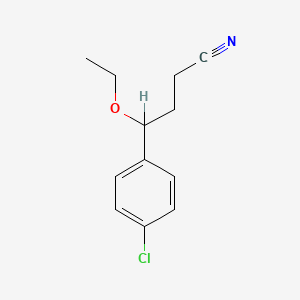

Synthesis routes and methods

Procedure details

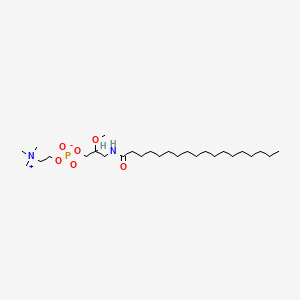

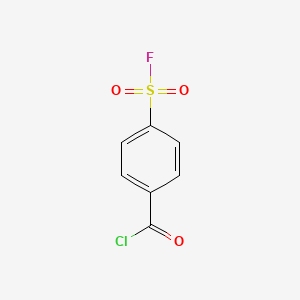

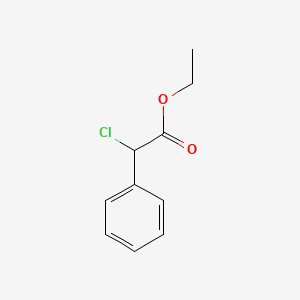

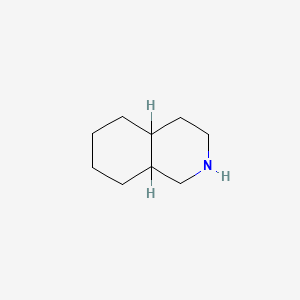

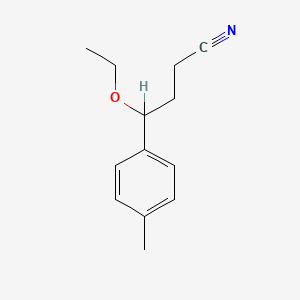

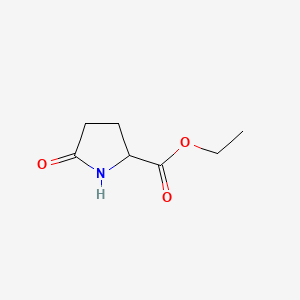

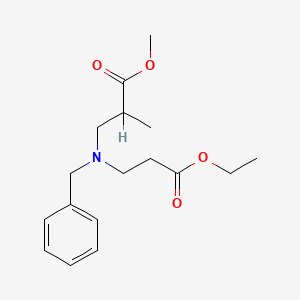

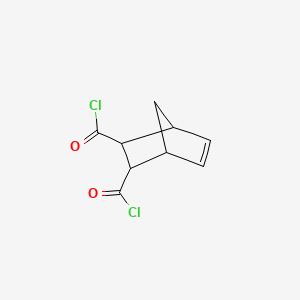

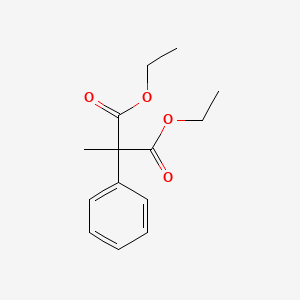

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。